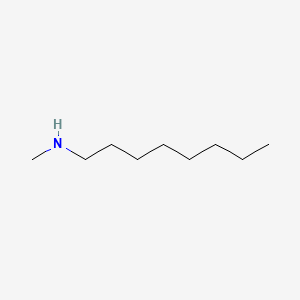

n-Methyloctan-1-amine

Description

Contextualization within Amine Chemistry Research

N-Methyloctan-1-amine as a Representative N-Methylated Primary Amine

This compound serves as a quintessential example of an N-methylated primary amine. This class of compounds is characterized by the presence of a methyl group on the nitrogen atom of a primary amine. The introduction of this methyl group significantly influences the compound's physical and chemical properties, including its basicity, nucleophilicity, and lipophilicity, when compared to its primary amine counterpart, octylamine (B49996). The long octyl chain imparts a notable lipophilic character to the molecule, making it a useful surfactant and a component in systems requiring solubility in nonpolar solvents.

Significance of N-Methylated Amines in Organic Synthesis and Medicinal Chemistry

N-methylated amines are crucial building blocks in the synthesis of a wide array of valuable compounds. rsc.org Their applications span across pharmaceuticals, agrochemicals, dyes, and materials science. rsc.orgrsc.orgacs.org In medicinal chemistry, the N-methyl group plays a pivotal role in modulating the biological and pharmaceutical properties of molecules. researchgate.netnih.gov The methylation of an amine can enhance a drug candidate's activity by altering its solubility, conformation, and metabolic stability. rsc.org

The synthesis of N-methylated amines is a fundamental challenge in organic chemistry, often complicated by issues of over-methylation. rsc.org Consequently, the development of selective N-monomethylation methods for primary amines is an active area of research. rsc.org Various synthetic strategies have been explored, including the use of methylating agents like methanol (B129727), formaldehyde (B43269), and carbon dioxide in the presence of catalysts. rsc.orgnih.govacs.org For instance, transition-metal-catalyzed N-methylation of amines using methanol has emerged as an atom-economical and environmentally benign approach. nih.govacs.org

Scope and Objectives of the Research Outline

This article aims to provide a focused and scientifically rigorous overview of this compound, strictly adhering to its role in academic research. The subsequent sections will delve into its chemical properties, synthesis, and specific research applications, supported by detailed findings and data. The objective is to present a clear and authoritative account of this compound's significance as a representative N-methylated primary amine in scientific investigation.

| Property | Value | Source |

| Molecular Formula | C9H21N | chemsrc.comnih.gov |

| Molecular Weight | 143.270 g/mol | chemsrc.comnih.gov |

| Boiling Point | 181.1±3.0 °C at 760 mmHg | chemsrc.com |

| Melting Point | -13°C | chemsrc.com |

| Flash Point | 50.7±8.8 °C | chemsrc.com |

| Density | 0.8±0.1 g/cm3 | chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

N-methyloctan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-3-4-5-6-7-8-9-10-2/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGJNMCIMOLEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044619 | |

| Record name | N-Methyloctan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2439-54-5 | |

| Record name | N-Methyloctylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octylmethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyloctan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl(octyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O0O17JZ7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Chemical Transformations of N Methyloctan 1 Amine

Advanced Synthetic Routes for N-Methyloctan-1-amine and its Derivatives

The following sections detail the primary synthetic pathways for this compound and its derivatives. These methods include reductive amination, nucleophilic substitution, and further alkylation to produce higher-order amines.

Reductive amination is a widely employed and efficient method for the synthesis of amines. nih.gov This process involves the reaction of a carbonyl compound, in this case, octanal (B89490), with an amine, methylamine (B109427), in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine, which is then reduced to the final amine product. nih.gov

Octanal + Methylamine → [Intermediate Iminium Ion] --(Reducing Agent)--> this compound

A variety of reducing agents can be utilized for this transformation, with the choice influencing the reaction conditions and selectivity. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. Catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel, is an attractive option for industrial-scale synthesis due to its cost-effectiveness and the generation of water as the only byproduct. rsc.org

| Catalyst/Reducing Agent | Reaction Conditions | Yield | Selectivity |

| Pd/C | Hydrogen gas, moderate pressure and temperature | Good to Excellent | High for secondary amine |

| Rh/C | Hydrogen gas, specific conditions | High | Favors mono-alkylation |

| Sodium Borohydride | Methanol (B129727) or ethanol (B145695) solvent, room temperature | Good | Can be controlled |

This table presents a summary of common catalytic systems for the reductive amination of octanal with methylamine.

The selectivity of the reaction, particularly the minimization of over-alkylation to form the tertiary amine, can be controlled by careful selection of the catalyst and reaction parameters. For instance, rhodium on carbon (Rh/C) has been shown to be a highly effective catalyst for the N-monoalkylation of aliphatic primary amines, preventing over-alkylation to the tertiary amine. rsc.org

The synthesis of this compound can also be achieved through the nucleophilic substitution of an octyl halide (e.g., 1-bromooctane (B94149) or 1-chlorooctane) with methylamine. wikipedia.orglibretexts.org In this SN2 reaction, the lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbon atom of the octyl halide, displacing the halide ion.

Octyl-X + CH₃NH₂ → [CH₃NH₂(Octyl)]⁺X⁻ → CH₃NH(Octyl) + HX (where X = Cl, Br, I)

A significant challenge in this method is the propensity for overalkylation. wikipedia.org The product, this compound, is also a nucleophile and can react with another molecule of the octyl halide to form the tertiary amine, N,N-dimethyloctylamine, and subsequently the quaternary ammonium (B1175870) salt. masterorganicchemistry.comyoutube.com

To favor the formation of the desired secondary amine, reaction conditions must be carefully controlled. Using a large excess of methylamine can help to increase the probability of the octyl halide reacting with the primary amine rather than the secondary amine product. Additionally, the choice of solvent and temperature can influence the reaction's selectivity.

| Alkyl Halide | Base | Solvent | Temperature | Outcome |

| 1-Bromooctane | Cesium Hydroxide (B78521) | DMSO or DMF | Room Temperature | High yield of secondary amine |

| 1-Iodooctane | Cesium Carbonate | Acetonitrile | Varies | Efficient monoalkylation |

This table provides examples of reaction conditions for the selective mono-N-alkylation of primary amines with alkyl halides.

Recent advancements have focused on developing methods for selective mono-N-alkylation. The use of cesium bases, such as cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃), in anhydrous solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) has been shown to promote selective mono-N-alkylation of primary amines with alkyl halides, yielding secondary amines in high yields with minimal overalkylation. google.comorganic-chemistry.org

This compound can serve as a precursor for the synthesis of more substituted amines, such as tertiary amines and quaternary ammonium salts, through further alkylation reactions.

Achieving selective monoalkylation of a secondary amine like this compound to a specific tertiary amine can be challenging due to the similar reactivity of the starting secondary amine and the product tertiary amine. masterorganicchemistry.com However, several strategies have been developed to enhance selectivity.

One approach involves the use of specific catalysts and reaction conditions that favor mono-alkylation. For instance, certain ruthenium and iridium complexes have been demonstrated to be effective catalysts for the N-alkylation of secondary amines to tertiary amines. acs.org Another strategy is the use of protecting groups, although this adds extra steps to the synthesis.

A notable method for selective mono-N-alkylation of 3-amino alcohols involves chelation with 9-borabicyclo[3.3.1]nonane (9-BBN). organic-chemistry.org This forms a stable chelate that allows for selective deprotonation and subsequent reaction with an alkyl halide to yield the monoalkylated product with high selectivity. organic-chemistry.org

The direct alkylation of this compound with an excess of an alkylating agent, particularly a reactive one like methyl iodide, will typically lead to the formation of the tertiary amine, N,N-dimethyloctylamine, and can proceed to form the quaternary ammonium salt, N,N,N-trimethyloctan-1-aminium iodide. masterorganicchemistry.comyoutube.com This process is often referred to as exhaustive methylation. masterorganicchemistry.com

The tendency for overalkylation is a result of the increasing nucleophilicity of the amine as it becomes more alkylated, although steric hindrance can play a counteracting role. nih.gov The formation of quaternary ammonium salts is generally favored when synthesizing them from tertiary amines, as overalkylation is no longer possible. wikipedia.org

Several specialized methods exist for the N-methylation of primary amines to selectively produce secondary amines like this compound. The Eschweiler-Clarke reaction is a classic method that utilizes formic acid and formaldehyde (B43269) to methylate primary and secondary amines. google.com This reaction is advantageous as it typically avoids the formation of quaternary ammonium salts.

Another approach involves the use of dimethyl carbonate (DMC) as a methylating agent in the presence of catalysts like alkali-metal-cation-exchanged faujasites. unive.it This method has shown high selectivity for mono-N-methylation of primary aromatic amines and can be applied to aliphatic amines as well. unive.it Iridium complexes bearing an N-heterocyclic carbene (NHC) ligand have also demonstrated high catalytic performance for the N-methylation of aliphatic primary amines using methanol as the methylating agent. organic-chemistry.org

| Method | Reagents | Key Features |

| Eschweiler-Clarke Reaction | Formic acid, Formaldehyde | Avoids quaternary salt formation |

| Dimethyl Carbonate (DMC) | DMC, Faujasite catalyst | High mono-N-methyl selectivity |

| Catalytic Methylation | Methanol, Iridium-NHC catalyst | High catalytic performance |

This table summarizes specialized methods for N-methylation.

Catalytic Synthesis Approaches

Modern synthetic chemistry has seen a rise in the use of earth-abundant, base-metal catalysts, with manganese being a prominent example. Manganese-catalyzed N-formylation, followed by reduction, presents a sustainable route to N-methylated amines like this compound. This two-step sequence involves first converting a primary amine (octan-1-amine) to its corresponding formamide (B127407) (N-octylformamide), which is then reduced to the N-methyl derivative.

Several manganese-based catalytic systems have been developed for this purpose. One approach employs a manganese pincer complex to catalyze the acceptorless dehydrogenative coupling of amines with methanol, which serves as the formylating agent, liberating hydrogen gas in the process. nih.govresearchgate.net Another strategy utilizes carbon dioxide (CO2) as a C1 source in the presence of a reducing agent like phenylsilane. unl.pt Manganese(I) complexes with bis(N-heterocyclic carbene) ligands have shown high selectivity in catalyzing both the N-formylation and the subsequent N-methylation in a single pot. unl.pt Recent studies have also highlighted "anion-switchable" pincer-Mn(I) catalysts that are highly effective for the reductive N-methylation of amines using formic acid or CO2. acs.org

| Catalyst System | C1 Source | Reaction Type | Key Features |

|---|---|---|---|

| (iPr-PNP)Mn(H)(CO)2 Pincer Complex | Methanol | Acceptorless Dehydrogenative Coupling | Operates under mild, additive-free conditions. researchgate.net |

| [MnBr(bisNHC)(CO)3] Complexes | CO2 / Phenylsilane | Reductive N-Formylation and N-Methylation | High selectivity for the N-methylated product. unl.pt |

| "Anion-Switchable" pincer CNC-Mn(I) Complex | Formic Acid or CO2 | Reductive N-Methylation | Catalytic performance can be modulated by chloride addition. acs.org |

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for constructing carbon-heteroatom bonds, including the C-N bond essential for amines. thermofisher.com These methods offer a powerful and versatile route to secondary amines like this compound from simple precursors.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example. This reaction can form this compound by coupling methylamine with an octyl halide (or a related electrophile) or by coupling octan-1-amine with a methyl halide. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and functional group tolerance.

Another atom-economical approach is the transition-metal-catalyzed hydroamination of alkenes, which involves the direct addition of an amine's N-H bond across a carbon-carbon double bond. acs.org The synthesis of this compound could thus be achieved by the hydroamination of 1-octene (B94956) with methylamine. Various catalysts based on metals like palladium, rhodium, and iridium have been developed for this transformation. Additionally, multicomponent reactions, such as the A³ coupling of an aldehyde, an amine, and an alkyne, provide efficient pathways to complex amines, and related ketone-amine-alkyne (KA²) couplings can generate quaternary propargylamines. researchgate.net

| Reaction Type | Catalyst (Example) | Reactants for this compound | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)2 / PPh3 | Used for C-C bonds, adaptable for C-N bonds. | acs.org |

| Buchwald-Hartwig Amination | Palladium / Phosphine (B1218219) Ligands | Octyl halide + Methylamine | thermofisher.com |

| Hydroamination | Iridium or Rhodium Complexes | 1-Octene + Methylamine | acs.org |

| Hiyama Coupling | Palladium or Nickel | Organosilicons + Organic Halides | mdpi.com |

While this compound itself is achiral, its analogs containing a stereocenter are prevalent in pharmaceuticals and biologically active compounds. nih.govsigmaaldrich.com The development of enantioselective methods to synthesize such chiral amines is therefore of significant importance.

A primary strategy is the transition metal-catalyzed asymmetric hydrogenation (AH) of prochiral precursors like imines and enamines. nih.govacs.org For example, the asymmetric hydrogenation of an imine formed from methylamine and a chiral octan-2-one analog, using a chiral catalyst (often based on iridium, rhodium, or ruthenium with chiral phosphine ligands), can produce the corresponding chiral secondary amine with high enantiomeric excess (ee).

Another powerful approach is asymmetric reductive amination, which can be achieved using biocatalysts. Engineered amine dehydrogenases (AmDHs) can catalyze the reductive amination of a diverse set of ketones with primary amines, affording chiral secondary amines with excellent conversion and enantioselectivity (often >99% ee). researchgate.net Furthermore, innovative catalytic systems, such as a dual gold(I)/chiral Brønsted acid complex, have been developed for the tandem intermolecular hydroamination and transfer hydrogenation of alkynes, providing an efficient route to highly enantiomerically enriched chiral secondary amines. acs.org

| Method | Catalyst/System | Precursor Type | Key Advantage |

|---|---|---|---|

| Asymmetric Hydrogenation (AH) | Chiral Ru, Rh, or Ir complexes | Imines, Enamines | High efficiency and enantioselectivity. acs.org |

| Asymmetric Reductive Amination | Engineered Amine Dehydrogenases (AmDHs) | Ketones + Amines | Excellent ee (>99%), environmentally friendly. researchgate.net |

| Tandem Hydroamination/Transfer Hydrogenation | Gold(I) complex + Chiral Brønsted Acid | Alkynes + Anilines | Efficient synthesis of highly enriched chiral secondary amines. acs.org |

Reactivity and Mechanistic Studies of this compound

This compound exhibits reactivity typical of a secondary aliphatic amine, primarily dictated by the lone pair of electrons on the nitrogen atom, which confers both basicity and nucleophilicity.

As a nucleophile, it can undergo a variety of chemical transformations. These include N-alkylation with alkyl halides to form tertiary amines, and eventually quaternary ammonium salts if a strong alkylating agent is used in excess. It can also react with acyl chlorides, anhydrides, or esters in N-acylation reactions to form amides, and with sulfonyl chlorides to produce sulfonamides.

A characteristic reaction of secondary amines is their behavior with nitrous acid (HONO). This compound will react with nitrous acid to form N-nitroso-N-methyloctylamine, which is a type of N-nitrosamine. cbseacademic.nic.in These compounds are typically oily, yellow substances.

Mechanistic studies on simple secondary amines often focus on their role in significant environmental or biological processes. For instance, research on the formation of N-nitrosodimethylamine (NDMA), a well-known disinfection byproduct, provides insight into the potential reactivity of this compound in similar contexts. nih.gov Studies have proposed a mechanism where a secondary amine reacts with monochloramine (a disinfectant) to form a hydrazine-like intermediate, which is then oxidized to the corresponding N-nitrosamine. nih.gov This suggests that under specific conditions, such as in chlorinated water, this compound could be a precursor to N-nitroso-N-methyloctylamine.

Nucleophilic Reactivity of the Amine Functionality

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This characteristic allows it to participate in a variety of chemical reactions by attacking electron-deficient centers.

This compound, as a secondary amine, readily undergoes acylation when treated with acylating agents such as acid chlorides or acid anhydrides to form N,N-disubstituted amides. libretexts.org This reaction is a classic example of nucleophilic acyl substitution. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. chemguide.co.ukchemguide.co.uk

The initial attack forms a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride from an acyl chloride) is eliminated, and the carbonyl double bond is reformed. A base, which can be a second equivalent of the amine itself or another added base like pyridine, is typically used to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. libretexts.orgchemguide.co.uk

The general reaction is as follows: CH₃(CH₂)₇NH(CH₃) + R-COCl → CH₃(CH₂)₇N(CH₃)COR + HCl

This process is highly efficient for creating the amide bond, which is a fundamental linkage in numerous organic molecules. researchgate.netbath.ac.uk

Table 1: Examples of Acylating Agents for Reaction with this compound This table is illustrative and provides examples of common acylating agents.

| Acylating Agent | Product Class |

|---|---|

| Acetyl chloride | N-methyl-N-octylacetamide |

| Benzoyl chloride | N-methyl-N-octylbenzamide |

| Acetic anhydride | N-methyl-N-octylacetamide |

When reacting with carbonyl compounds, secondary amines like this compound behave differently from primary amines. While primary amines form imines (compounds with a C=N double bond), secondary amines react with enolizable aldehydes and ketones to form enamines. pressbooks.puborganicchemistrytutor.com An enamine is characterized by an amino group attached to a carbon atom that is double-bonded to another carbon atom ("alkene-amine"). chemistrysteps.comucalgary.ca

The formation of an enamine is typically an acid-catalyzed condensation reaction. masterorganicchemistry.com The mechanism involves the initial nucleophilic attack of the secondary amine on the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. libretexts.org Following a proton transfer, the hydroxyl group is protonated to become a good leaving group (water). The lone pair on the nitrogen then assists in the elimination of water, forming an iminium ion. chemistrysteps.com Since the nitrogen in the iminium ion lacks a proton to be removed (as it came from a secondary amine), a proton is instead removed from an adjacent carbon atom (the α-carbon), resulting in the formation of the C=C double bond of the enamine. organicchemistrytutor.commasterorganicchemistry.com The entire process is reversible. libretexts.org

Table 2: Reactivity of this compound with Carbonyl Compounds

| Carbonyl Reactant | Intermediate | Final Product |

|---|---|---|

| Aldehyde (e.g., Propanal) | Carbinolamine, Iminium ion | Enamine |

This compound can act as a nucleophile to open the rings of strained cyclic ethers, most notably epoxides (oxiranes). This reaction is a type of nucleophilic substitution (Sɴ2) that results in the formation of β-amino alcohols. researchgate.netjsynthchem.com The reaction involves the amine's lone pair attacking one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond.

The regioselectivity of the attack on unsymmetrical epoxides depends on the reaction conditions. Under neutral or basic conditions, the amine typically attacks the less sterically hindered carbon atom of the epoxide. jsynthchem.com The reaction can also be catalyzed by acid, which protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack. This water-catalyzed or acid-mediated pathway can enhance the reaction rate. acs.orgrsc.orgacs.org

The general reaction with ethylene (B1197577) oxide is: CH₃(CH₂)₇NH(CH₃) + (CH₂)₂O → CH₃(CH₂)₇N(CH₃)CH₂CH₂OH

This reaction is a valuable method for introducing a hydroxyethyl (B10761427) group onto the nitrogen atom, creating molecules with both amine and alcohol functionalities.

Thermal Degradation Pathways of Amines

The thermal stability of amines is a critical factor in many industrial applications. While specific data on this compound is not extensively detailed in publicly available literature, general principles of amine degradation can be applied. Thermal degradation is the decomposition of a compound at elevated temperatures. wikipedia.org For amines, this process is significantly influenced by the presence of other substances like CO₂ and water. nih.govacs.org

The degradation of secondary amines at high temperatures can lead to a variety of products through complex reaction pathways. In the context of CO₂ capture systems, where alkanolamines are common, secondary amines can undergo cyclization to form oxazolidones, which can then react further to form dimers. oup.com

For simpler secondary amines without hydroxyl groups, such as this compound, high-temperature degradation in an inert atmosphere might proceed through C-N bond cleavage, dealkylation, and disproportionation reactions. unit.no This can lead to the formation of primary amines, tertiary amines, and alkenes. For instance, tertiary amines can undergo Hofmann elimination when heated to yield secondary amines and alkenes, suggesting that similar elimination or cleavage pathways could be relevant for secondary amines under harsh conditions. wikipedia.org In the presence of CO₂, carbamate (B1207046) formation can precede degradation, but this is less relevant for non-alkanolamines. acs.org

Table 3: Potential Thermal Degradation Products of Secondary Amines This table represents generalized potential products based on studies of various secondary amines.

| Degradation Pathway | Potential Product Types |

|---|---|

| Dealkylation | Primary amines, Alkenes |

| Disproportionation | Primary amines, Tertiary amines |

| C-N Bond Cleavage | Smaller amine fragments, Hydrocarbons |

The kinetics of thermal degradation for amines are strongly dependent on temperature. bre.com The rate of decomposition generally increases significantly with rising temperature. The presence of CO₂ has been shown to accelerate the thermal degradation of many amines, even those that are relatively stable in its absence. acs.org

Influence of Solvent Systems on Degradation

The degradation of amines, including this compound, is a critical consideration in industrial applications and chemical synthesis. The choice of solvent can significantly impact the stability of the amine and the pathways of its degradation. Process conditions such as high temperatures and the presence of reactive gases like oxygen can negatively affect solvent stability acs.orgunit.no. While amines are relatively stable on their own, their stability is often reduced in the presence of carbon dioxide unit.no.

The degradation process can lead to the formation of unwanted compounds, which may cause issues like foaming, increased viscosity, and corrosion nih.gov. Research into amine degradation, particularly in the context of carbon capture, has shown that the solvent system plays a pivotal role. For instance, replacing water in aqueous amine solutions with certain organic diluents has been observed to alter thermal degradation rates nih.govacs.org. Factors such as the solvent's polarity, acid-base properties, and relative permittivity are all believed to influence these degradation rates, though no single factor has been identified as the sole contributor nih.gov. Understanding these influences is essential for developing more robust and efficient solvent systems for processes involving amines.

Table 1: Potential Influence of Solvent Properties on this compound Degradation

| Solvent Property | Potential Influence on Degradation | Rationale |

|---|---|---|

| Polarity | Higher polarity may increase degradation rates by stabilizing polar transition states or intermediates in degradation reactions. | General principle in reaction kinetics. |

| Proticity (presence of acidic protons, e.g., in water, alcohols) | Can participate directly in degradation reactions, such as hydrolysis of intermediates. Water can facilitate the formation of bicarbonate and carbonate salts from amine carbamates acs.org. | Water is a reactant in many degradation pathways. |

| Aprotic vs. Protic Nature | Aprotic solvents might suppress degradation pathways that require proton transfer, potentially increasing stability compared to protic solvents. | Mechanistic dependence of degradation reactions. |

| Presence of CO2 | In aqueous systems, CO2 is essential for certain degradation pathways, such as carbamate polymerization acs.orgunit.no. | Formation of carbamate is a key initial step. |

| Presence of Oxygen | Leads to oxidative degradation, which is a distinct pathway from thermal degradation. The presence of dissolved metals can catalyze these reactions acs.orgunit.no. | Amines can be oxidized, especially under harsh conditions. |

Oxidative Transformations

This compound, as a secondary amine, is susceptible to various oxidative transformations. These reactions are fundamental in both synthetic chemistry and in understanding the metabolic pathways of amine-containing compounds. Oxidation can target the nitrogen atom or the carbon atoms alpha to the nitrogen.

The oxidation of amines can lead to the formation of N-oxides and nitrones. While the term "amine oxide" strictly applies to the oxidation product of a tertiary amine, the underlying chemistry is relevant wikipedia.orgnih.gov. The direct oxidation of a secondary amine like this compound typically yields an N,N-disubstituted hydroxylamine, which is a precursor to a nitrone google.com.

Nitrones are functional groups consisting of the N-oxide of an imine and are valuable 1,3-dipoles in organic synthesis, particularly for cycloaddition reactions nih.govwikipedia.org. The synthesis of a nitrone from a secondary amine can be achieved directly in a single step through oxidation. Common methods employ oxidants like hydrogen peroxide or Oxone, often in the presence of a metal catalyst such as sodium tungstate (B81510) google.comorganic-chemistry.orgorganic-chemistry.org. This process avoids the intermediate isolation of the hydroxylamine, providing an efficient route to this useful functional group google.com.

For this compound, this transformation would yield N-methyl-1-octanimine oxide.

General Reaction for Nitrone Formation:

R¹R²CH-NH-R³ + [Oxidant] → R¹R²C=N⁺(O⁻)-R³ + H₂O

Electrocatalytic oxidation offers a controlled and often selective method for transforming amines. These processes can provide an alternative to traditional chemical oxidants mdpi.com. The electrochemical oxidation of N-alkyl amines often proceeds through an initial one-electron oxidation at the nitrogen atom, forming a radical cation mdpi.com. This intermediate can then deprotonate to form a radical at the alpha-carbon, which is further oxidized to an iminium cation.

Mediators, such as nitroxyl (B88944) radicals (e.g., 4-benzoyloxy-2,2,6,6-tetramethyl-piperidinyl-N-oxyl or TEMPO), are frequently used to facilitate these reactions at lower potentials mdpi.comnih.gov. The electrochemically generated oxoammonium cation acts as the active oxidant. For an amine like this compound, this process would generate an iminium intermediate. In the presence of water, this intermediate could be hydrolyzed to yield formaldehyde and octylamine (B49996), or, under different conditions, lead to other products like N-alkylformamides mdpi.comnih.gov. The selectivity of the reaction is highly dependent on the reaction media and the specific catalyst used nih.gov.

Derivatization for Analytical and Synthetic Purposes

Derivatization involves chemically modifying a compound to alter its physicochemical properties. For this compound, this is particularly useful for enhancing its detectability in analytical methods or for preparing it for subsequent synthetic steps.

As a base, this compound readily reacts with acids to form ammonium salts. This property is widely exploited for purification. By treating a crude mixture containing the amine with an acid, the amine is converted into a non-volatile, often crystalline, salt which can be separated from non-basic impurities by filtration or extraction nih.gov. The free amine can then be regenerated by treatment with a base.

A novel approach utilizes trichloroacetic acid (TCA), which forms a salt that can be isolated. Subsequently, gentle heating causes the TCA to decompose into volatile chloroform (B151607) and carbon dioxide, leaving the pure, free amine behind, thus minimizing waste and operational steps nih.gov. This method is particularly advantageous for high-boiling amines nih.gov.

Direct analysis of amines by chromatographic methods like gas chromatography (GC) or liquid chromatography (LC) can be challenging due to their polarity and, in some cases, poor volatility. Chemical derivatization is employed to overcome these limitations researchgate.netnih.gov. The process alters the analyte to improve chromatographic separation, enhance ionization efficiency for mass spectrometry (MS), or introduce a chromophore or fluorophore for UV or fluorescence detection researchgate.netnih.gov.

For this compound, various reagents can be used to target the secondary amine group. The choice of reagent depends on the analytical technique and the desired outcome. For example, acylation or silylation can decrease polarity and increase volatility for GC analysis researchgate.netnih.gov. For LC-MS, derivatization can significantly improve retention on reversed-phase columns and boost signal intensity nih.govscispace.com.

Table 2: Common Derivatization Reagents for Spectroscopic Analysis of Amines

| Derivatizing Reagent | Abbreviation | Analytical Technique | Purpose/Advantage |

|---|---|---|---|

| Dansyl Chloride | Dansyl-Cl | LC-MS, HPLC-UV/Fluorescence | Introduces a fluorescent group; products show high ionization efficiency nih.gov. |

| 9-fluorenylmethoxycarbonyl chloride | Fmoc-Cl | LC-MS, HPLC-UV/Fluorescence | Adds a UV-active and fluorescent group; useful under acidic chromatography conditions nih.gov. |

| o-Phthalaldehyde (with a thiol) | OPA | HPLC-Fluorescence | A versatile fluorogenic reagent that reacts rapidly with primary and secondary amines to form highly fluorescent isoindole derivatives nih.govnih.gov. |

| 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate | AQC | LC-MS | Improves retention for polar amines in reversed-phase LC and enhances MS detection scispace.com. |

| 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride | Dabsyl-Cl | HPLC-Vis, LC-MS | Introduces a chromophore, allowing for visible light detection; a good alternative for weakly acidic or basic conditions nih.gov. |

Derivatization for Chromatographic Separation

This compound, like many aliphatic amines, lacks a chromophore, which makes its detection by UV-Vis or fluorescence detectors in high-performance liquid chromatography (HPLC) challenging. To overcome this limitation, pre-column derivatization is a common strategy. This process involves reacting the amine with a reagent that introduces a UV-absorbing or fluorescent tag onto the molecule, thereby enhancing its detectability.

One of the most widely used derivatizing agents for both primary and secondary amines is dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). The reaction involves the nucleophilic attack of the secondary amine group of this compound on the sulfonyl chloride moiety of dansyl chloride, resulting in the formation of a stable sulfonamide derivative. This derivative is highly fluorescent and can be detected with high sensitivity. The derivatization is typically carried out in an alkaline medium to facilitate the reaction.

Another class of derivatizing agents suitable for this compound are chloroformates , such as ethyl chloroformate. The reaction of a secondary amine with a chloroformate results in the formation of a carbamate. These derivatives are often more volatile and thermally stable, making them suitable for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov The derivatization with chloroformates is generally rapid and can be performed in an aqueous environment. researchgate.net

The choice of derivatizing agent and chromatographic conditions depends on the analytical requirements, such as the desired sensitivity and the complexity of the sample matrix.

Table 1: Representative Chromatographic Derivatization Methods for Secondary Amines

| Derivatizing Agent | Reaction Principle | Typical Analytical Method | Key Advantages |

|---|---|---|---|

| Dansyl Chloride | Formation of a fluorescent sulfonamide derivative | HPLC with Fluorescence Detection | High sensitivity, stable derivatives. nih.gov |

| Ethyl Chloroformate | Formation of a carbamate derivative | GC-MS | Improved volatility and thermal stability for GC analysis. nih.gov |

This table provides an illustrative overview of common derivatization strategies for secondary amines like this compound. Specific reaction conditions and chromatographic parameters would require optimization for a particular analytical method.

Incorporation into Polymeric Structures

The secondary amine functionality of this compound allows for its potential incorporation into various polymeric structures, thereby modifying the properties of the resulting polymer. One of the primary ways this can be achieved is through the reaction of the amine with isocyanates to form polyureas.

In this type of polymerization, a diisocyanate monomer reacts with a diamine monomer. While this compound is a monoamine, it could theoretically be used as a chain-terminating agent or to introduce pendant octyl chains onto a polymer backbone if a di-secondary amine with a similar structure were used as the primary monomer. More directly, if this compound were to react with a diisocyanate, it would form a disubstituted urea (B33335).

The reaction involves the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group, forming a urea linkage. The presence of the N-methyl and n-octyl groups from this compound would be expected to influence the properties of the resulting polymer, such as increasing its hydrophobicity and potentially lowering its glass transition temperature due to the flexible alkyl chain.

Furthermore, secondary amines can act as catalysts in the formation of polyurethanes, where they facilitate the reaction between isocyanates and polyols. While tertiary amines are more commonly used for this purpose, the basic nature of this compound suggests it could exhibit some catalytic activity.

Table 2: Potential Polymerization Reaction Involving this compound

| Polymer Type | Co-reactant | Resulting Linkage | Potential Role of this compound | Potential Impact on Polymer Properties |

|---|---|---|---|---|

| Polyurea | Diisocyanate (e.g., Methylene (B1212753) diphenyl diisocyanate - MDI) | Urea Linkage | Chain terminator or pendant group modifier (if used with a di-secondary amine monomer) | Increased hydrophobicity, potential for improved flexibility. qucosa.de |

This table illustrates a theoretical application of this compound in polymer synthesis. Specific reaction conditions and the characterization of the resulting materials would need to be determined experimentally.

Iii. Spectroscopic and Computational Characterization of N Methyloctan 1 Amine

Advanced Spectroscopic Analysis

Advanced spectroscopic methods provide a powerful toolkit for the detailed molecular-level investigation of n-Methyloctan-1-amine. These techniques are indispensable for confirming the compound's identity, purity, and conformational features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. Protons on carbons adjacent to the electron-withdrawing nitrogen atom are deshielded and thus shifted downfield. libretexts.org The N-H proton signal is often broad and can appear over a wide range of chemical shifts (typically 0.5-5.0 ppm), its position being sensitive to solvent, concentration, and temperature. libretexts.orgjove.com

Predicted ¹H NMR Data for this compound

| Atom Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| a | CH₃-(CH₂)₆- | ~0.88 | Triplet (t) | ~6.8 |

| b | -(CH₂)₅-CH₂- | ~1.2-1.4 | Multiplet (m) | - |

| c | -CH₂-CH₂-NH- | ~1.50 | Multiplet (m) | - |

| d | -CH₂-NH-CH₃ | ~2.55 | Triplet (t) | ~7.2 |

| e | -NH- | ~1.0 (variable) | Broad Singlet (br s) | - |

Note: Predicted values are based on standard chemical shift tables and spectral data of similar aliphatic amines.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Carbons directly bonded to the nitrogen atom are deshielded and appear at a higher chemical shift compared to other alkyl carbons. libretexts.orglibretexts.org

Distortionless Enhancement by Polarization Transfer (DEPT) sequences are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons.

DEPT-135: Shows CH₃ and CH signals as positive peaks, and CH₂ signals as negative peaks.

DEPT-90: Shows only CH signals.

Quaternary carbons are absent in a standard ¹³C spectrum and all DEPT spectra.

Predicted ¹³C NMR and DEPT Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | DEPT-90 Signal |

|---|---|---|---|

| N-C H₃ | ~36 | Positive | No Signal |

| C H₂-NH | ~52 | Negative | No Signal |

| C H₂-CH₂-NH | ~30 | Negative | No Signal |

| (CH₂)₅ interior chain | ~22-32 | Negative | No Signal |

| C H₃-(CH₂)₆- | ~14 | Positive | No Signal |

Note: Predicted values are based on typical ranges for aliphatic amines.

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, the COSY spectrum would display cross-peaks connecting the protons of the octyl chain, confirming their sequential arrangement (e.g., H on C1 coupling to H on C2, H on C2 to H on C3, and so on).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon in the ¹³C NMR spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two or three bonds. This is particularly useful for connecting different parts of the molecule. For instance, an HMBC spectrum would show a correlation between the protons of the N-methyl group and the first carbon of the octyl chain (C1), as well as the C2 carbon, confirming the N-methyl-octyl linkage.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

As a secondary amine, this compound exhibits specific IR absorption bands that are characteristic of the N-H bond. orgchemboulder.com

N-H Stretch: Secondary amines typically show a single, weak to medium intensity absorption band in the region of 3350–3310 cm⁻¹ due to the N-H stretching vibration. orgchemboulder.comorgchemboulder.comspcmc.ac.in The presence of a single band distinguishes it from primary amines, which show two bands in this region. orgchemboulder.com

N-H Bend (Wag): An out-of-plane bending (wagging) vibration for the N-H bond is typically observed as a strong, broad band in the 910-665 cm⁻¹ region for both primary and secondary amines. orgchemboulder.com

C-N Stretch: The C-N stretching vibration for aliphatic amines is found in the 1250–1020 cm⁻¹ range. orgchemboulder.comorgchemboulder.com

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak to Medium |

| C-H Stretch | Alkyl | 2960 - 2850 | Strong |

| N-H Bend (Wag) | Secondary Amine | 910 - 665 | Strong, Broad |

Infrared (IR) Spectroscopy for Functional Group Identification

C-N Stretching Vibrations

The infrared (IR) and Raman spectra of aliphatic amines provide characteristic signals that are crucial for structural identification. For secondary aliphatic amines like this compound, the carbon-nitrogen (C-N) stretching vibration is a key diagnostic feature. This vibration typically appears in the spectral region of 1250–1020 cm⁻¹ docbrown.infoorgchemboulder.comdocbrown.info.

Specifically, for secondary amines with a primary alpha carbon (the carbon atom bonded to nitrogen), the asymmetric C-N-C stretching mode is expected at approximately 1139 ±7 cm⁻¹ aip.orgspectroscopyonline.com. The vibration responsible for this absorption band involves the stretching of the C-N bond, which is often coupled with the stretching vibrations of adjacent C-C bonds within the molecule docbrown.info. In addition to the C-N stretch, the N-H bending (wagging) vibration is also characteristic, typically appearing as a strong, broad band between 910-665 cm⁻¹ orgchemboulder.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization jove.com. For aliphatic amines, fragmentation is predictable and informative. The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms, such as this compound, will have a molecular ion with an odd mass-to-charge (m/z) ratio jove.comjove.comjove.com. The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium cation and an alkyl radical, with the largest alkyl group being preferentially lost miamioh.eduyoutube.com.

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio of an ion with very high precision, typically to several decimal places. This accuracy allows for the determination of a compound's elemental formula, distinguishing it from other molecules that may have the same nominal mass.

For this compound (C₉H₂₁N), the calculated monoisotopic mass is 143.1674 g/mol nih.gov. An HRMS analysis would be expected to yield a protonated molecule [M+H]⁺ with an m/z value of approximately 144.1747. Computational tools can also predict properties relevant to ion mobility-mass spectrometry, such as the collision cross-section (CCS), which is related to the ion's shape and size.

Table 1: Predicted Collision Cross-Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 144.17468 | 136.6 |

| [M+Na]⁺ | 166.15662 | 141.7 |

| [M-H]⁻ | 142.16012 | 136.3 |

| [M+NH₄]⁺ | 161.20122 | 158.1 |

| [M+K]⁺ | 182.13056 | 140.7 |

Data sourced from computational predictions. uni.lu

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used for detailed structural analysis wikipedia.orgnationalmaglab.org. In an MS/MS experiment, a specific precursor ion is selected, subjected to fragmentation through methods like collision-induced dissociation (CID), and the resulting product ions are analyzed wikipedia.orgacs.org. This process provides definitive structural confirmation by revealing the molecule's connectivity.

For this compound, the protonated molecule ([M+H]⁺, m/z ≈ 144.17) serves as the precursor ion. Fragmentation via α-cleavage can occur on either side of the nitrogen atom. The loss of the larger alkyl group (the heptyl radical, C₇H₁₅•) is generally the preferred pathway, which would result in a prominent product ion. The fragmentation pattern helps to confirm the positions of the methyl and octyl groups attached to the nitrogen atom.

Table 2: MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Adduct | Fragment/Product Ions (m/z) |

|---|---|---|

| 144.1747 | [M+H]⁺ | 44.05 (Base Peak), 57.07, 71.09 |

Experimental data obtained from ESI-QTOF MS² analysis.

Raman Spectroscopy Applications

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to IR spectroscopy ondavia.com. It is particularly well-suited for analyzing aqueous solutions, as water is a weak Raman scatterer ondavia.com. For this compound, Raman spectroscopy can be applied to:

Confirm Functional Groups : The C-N stretching vibration, along with C-H and N-H stretching and bending modes, can be identified, corroborating IR data ias.ac.in.

Study Molecular Structure : Polarized Raman measurements on aligned samples or single crystals can provide information about molecular symmetry and orientation.

Quantitative Analysis : The intensity of Raman signals is proportional to the concentration of the analyte, enabling quantitative measurements of amines in various matrices ondavia.com.

While specific Raman spectra for this compound are not detailed in the available literature, the technique's general applicability to aliphatic amines for both qualitative and quantitative purposes is well-established ondavia.comias.ac.in.

Computational Chemistry and Molecular Modeling

Computational methods, particularly those based on quantum mechanics, are indispensable for predicting and interpreting the properties of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules uit.nosphinxsai.com. DFT calculations balance computational cost and accuracy, making them a widely used tool in chemistry.

For this compound, DFT calculations can provide several key insights:

Optimized Geometry : Determination of the most stable three-dimensional conformation, including bond lengths and angles.

Vibrational Frequencies : Prediction of the IR and Raman spectra from first principles. These calculated frequencies, when appropriately scaled, can aid in the assignment of experimental spectra, including the C-N stretching and N-H bending modes nih.govsemanticscholar.orgmdpi.com.

Electronic Properties : Calculation of the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for understanding the molecule's chemical reactivity and kinetic stability.

Reaction Mechanisms : Modeling of reaction pathways involving the amine, providing insights into transition states and activation energies.

Specific DFT studies on this compound are not prominent in the literature, but the methodology has been successfully applied to similar amines, such as methylamine (B109427), demonstrating excellent agreement between computed and experimental vibrational frequencies nih.gov.

Geometry Optimization and Vibrational Frequency Analysis

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, geometry optimization calculations are typically performed using a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. These calculations yield the equilibrium bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Once the geometry is optimized, a vibrational frequency analysis is performed at the same level of theory to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) spectrum. masjaps.com The calculated vibrational frequencies correspond to the various stretching, bending, and torsional motions of the molecule's functional groups.

Key vibrational modes for this compound include:

N-H Stretch: The stretching vibration of the nitrogen-hydrogen bond, typically observed in the range of 3300-3500 cm⁻¹.

C-H Stretches: The symmetric and asymmetric stretching vibrations of the methyl and methylene groups along the octyl chain, usually found in the 2850-2960 cm⁻¹ region.

CH₂ Bending: The scissoring and rocking motions of the methylene groups, which appear around 1450-1470 cm⁻¹.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond, which is typically seen in the 1000-1250 cm⁻¹ range.

These theoretical vibrational frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the computational model. researchgate.netarxiv.org

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3450 | Stretching of the nitrogen-hydrogen bond |

| Asymmetric CH₃ Stretch | 2962 | Asymmetric stretching of the methyl group C-H bonds |

| Symmetric CH₂ Stretch | 2855 | Symmetric stretching of the methylene group C-H bonds |

| CH₂ Scissoring | 1465 | Bending motion of the methylene groups |

| C-N Stretch | 1180 | Stretching of the carbon-nitrogen bond |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comyoutube.com For a nucleophile like this compound, the HOMO is of particular interest as it represents the orbital from which the molecule is most likely to donate electrons in a chemical reaction. Conversely, the LUMO represents the orbital to which the molecule can accept electrons.

The energy of the HOMO is related to the ionization potential and indicates the molecule's electron-donating ability. A higher HOMO energy suggests a greater tendency to donate electrons. The energy of the LUMO is related to the electron affinity and indicates the molecule's electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A larger gap implies higher stability and lower reactivity. taylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to the presence of the lone pair of electrons, making this site the most nucleophilic. The LUMO, on the other hand, would be distributed over the alkyl chain.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | Highest Occupied Molecular Orbital |

| LUMO | 1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 7.0 | Energy difference between HOMO and LUMO |

Reaction Pathway and Transition State Calculations

Computational chemistry can be used to model the mechanism of chemical reactions involving this compound. A common reaction for secondary amines is nucleophilic substitution (SN2). libretexts.orgwikipedia.orgchemistrysteps.commnstate.edu For instance, the reaction of this compound with an alkyl halide, such as methyl iodide, can be computationally investigated to understand the reaction pathway and identify the transition state.

The reaction pathway is mapped by calculating the energy of the system as the reactants approach each other, form a transition state, and then proceed to products. The transition state is a high-energy, unstable intermediate that represents the energy barrier that must be overcome for the reaction to occur. Transition state calculations aim to locate this saddle point on the potential energy surface.

For the SN2 reaction of this compound with methyl iodide, the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the methyl iodide. This leads to the formation of a new C-N bond and the breaking of the C-I bond in a concerted fashion. wikipedia.org The transition state would feature a partially formed C-N bond and a partially broken C-I bond. The energy of this transition state relative to the reactants determines the activation energy of the reaction.

Table 3: Calculated Energies for the SN2 Reaction of this compound with Methyl Iodide

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + CH₃I) | 0.0 |

| Transition State | +15.2 |

| Products (N,N-dimethyloctan-1-aminium iodide) | -25.7 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. ulisboa.ptdrexel.edu By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes and intermolecular interactions over time.

For this compound, the long, flexible octyl chain can adopt a multitude of conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most populated and energetically favorable conformations in different environments (e.g., in a vacuum, in a solvent). This is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions. For a collection of this compound molecules, these simulations can reveal how they pack together in the liquid state and highlight the importance of hydrogen bonding between the N-H group of one molecule and the nitrogen lone pair of another. In the presence of a solvent, such as water, MD simulations can detail the solvation structure around the amine, showing how water molecules orient themselves to form hydrogen bonds with the amine's N-H and lone pair.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Amine Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. wikipedia.org For amine analogs, QSAR models can be developed to predict various properties, such as toxicity, environmental fate, or receptor binding affinity. nih.govsemanticscholar.orgresearchgate.netresearchgate.net

In a typical QSAR study involving aliphatic amines, a set of molecules with known activities is selected. nih.govresearchgate.net For each molecule, a series of molecular descriptors are calculated. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, untested amine analogs, including this compound.

For example, a QSAR model for the toxicity of aliphatic amines might find that toxicity is positively correlated with the octanol-water partition coefficient (logP), a measure of hydrophobicity, and negatively correlated with the HOMO-LUMO gap. nih.gov

Table 4: Example of a QSAR Model for the Toxicity of Aliphatic Amines

| Descriptor | Coefficient | Significance |

|---|---|---|

| logP (Octanol-Water Partition Coefficient) | 0.65 | Positive correlation with toxicity |

| HOMO-LUMO Gap (eV) | -0.21 | Negative correlation with toxicity |

| Molecular Weight (g/mol) | 0.05 | Slight positive correlation with toxicity |

Iv. Applications and Biological Relevance of N Methyloctan 1 Amine and Its Analogs

Catalysis and Industrial Applications

N-Methyloctan-1-amine, a secondary aliphatic amine, possesses industrial relevance stemming from the reactivity of its functional group. The lone pair of electrons on the nitrogen atom allows it to function as a base and a nucleophile, underpinning its applications in catalysis and separation processes.

The utility of secondary amines like this compound in organic synthesis is well-established. The nitrogen atom's lone electron pair enables it to act as a Lewis base, donating electrons to electron-deficient species. This property allows it to function as a ligand, coordinating to metal centers in transition-metal catalysts. For instance, ruthenium catalysts promoted by catechol ligands have been shown to be effective for the deaminative coupling of primary amines to form secondary amines. nih.gov

Reactive extraction is an advanced separation technique used to recover carboxylic acids from aqueous solutions, such as fermentation broths. ijcea.org This process relies on an acid-base reaction between the target acid and an amine extractant in an organic phase. scispace.com Long-chain aliphatic amines are particularly effective for this purpose. researchgate.net

While detailed equilibrium studies specifically involving this compound are not prominently available, extensive research on its tertiary analog, N,N-dioctyloctan-1-amine (trioctylamine or TOA), provides significant insight into the mechanisms. acs.orgresearchgate.nettandfonline.com Secondary amines are known to have high extraction capacities for organic acids. rsc.org However, they can sometimes form stable amides with carboxylic acids upon heating, which can complicate the recovery of the amine extractant. ijcea.orgresearchgate.net

The core of reactive extraction is the formation of an acid-amine complex at the interface between the aqueous and organic phases. scispace.com The amine, acting as a Brønsted-Lowry base, accepts a proton from the carboxylic acid, forming an ion pair that is soluble in the organic diluent. mnstate.edulibretexts.org

The stoichiometry of this complex—the ratio of acid molecules to amine molecules—is a critical parameter. Studies on the extraction of various carboxylic acids with TOA have indicated the formation of different complexes, such as (1:1) and (2:1) acid-to-amine ratios, depending on the concentration of the acid and the nature of the diluent. scispace.comtandfonline.com For example, in the extraction of pyridine-carboxylic acids with TOA, loading ratios (Z) between 0.194 and 0.512 suggested the predominant formation of 1:1 acid-amine complexes. tandfonline.com The equilibrium of this reaction can be quantified by an equilibrium constant (K_E), which reflects the strength of the interaction and the efficiency of the extraction. researchgate.net

The choice of diluent, the organic solvent in which the amine is dissolved, profoundly impacts the extraction efficiency. rsc.org The diluent's role is not merely to act as a carrier; it solvates the acid-amine complex, stabilizing it in the organic phase and preventing the formation of a third, unmanageable phase. ijcea.orgnih.gov

Diluents are broadly classified as active or inactive.

Active diluents (e.g., alcohols like 1-decanol, ketones, and chlorinated hydrocarbons) can interact with and solvate the polar ion-pair complex, significantly enhancing extraction. acs.orgnih.govkiche.or.kr

Inactive diluents (e.g., alkanes like heptane (B126788) and aromatics like methyl benzene) provide lower solvating power. acs.org

Research on the extraction of 2-methylidenebutanedioic acid with the analogous tertiary amine TOA demonstrated a clear hierarchy in diluent performance. The extraction efficiency, measured by the distribution coefficient (K_D), followed the order: dichloromethane (B109758) > 4-methylpentan-2-one (MIBK) ≥ decan-1-ol > methyl benzene (B151609) > kerosene (B1165875) > heptane. researchgate.net This highlights that polar and hydrogen-bonding diluents are superior in stabilizing the extracted complex. acs.orgrsc.org

| Diluent | Diluent Type | Max. Distribution Coefficient (K_D) | Reference |

|---|---|---|---|

| Dichloromethane (DCM) | Chloro-hydrocarbon (Active) | 32.478 | researchgate.net |

| 4-Methylpentan-2-one (MIBK) | Ketone (Active) | Higher than alcohols/aromatics | researchgate.net |

| Decan-1-ol | Alcohol (Active) | Higher than aromatics/alkanes | researchgate.net |

| Methyl benzene | Aromatic (Inactive) | Higher than alkanes | researchgate.net |

| Kerosene | Alkane Mix (Inactive) | Low | researchgate.net |

| Heptane | Alkane (Inactive) | Lowest | researchgate.net |

The covalent attachment or impregnation of amines onto solid supports is a key strategy in materials science for creating functional materials, particularly for environmental applications like carbon capture. acs.orgresearchgate.net

Solid adsorbents functionalized with amines are a promising technology for capturing carbon dioxide (CO₂) from flue gas or directly from the air, offering an alternative to energy-intensive liquid amine scrubbing processes. acs.orgnih.gov Porous materials with high surface areas, such as polymers, silica, or metal-organic frameworks (MOFs), can be functionalized by grafting or impregnating them with amines. acs.orgrsc.org

Both primary and secondary amines are effective for this application. acs.org The capture mechanism involves a chemical reaction (chemisorption) between the amine and CO₂. For a secondary amine like this compound, two molecules of the amine react with one molecule of CO₂ to form a carbamate (B1207046) salt. swan.ac.uk This reaction is reversible, allowing the CO₂ to be released at higher temperatures, thereby regenerating the adsorbent material for subsequent cycles. acs.org The presence of moisture can often enhance the CO₂ adsorption capacity of these materials. acs.orgnih.gov Studies have shown that grafting amines onto polymer nanofibers can create robust adsorbents with high efficiency. frontiersin.orgresearchgate.net

Applications in Materials Science and Polymer Chemistry

Surface Modification and Coating Technologies

This compound and its structural analogs, particularly long-chain alkylamines, are significant in the field of surface modification and the development of advanced coating technologies. Their utility stems from the amphiphilic nature of these molecules, possessing a polar amine head group that can interact with surfaces and a nonpolar alkyl tail that can alter surface properties. This dual characteristic allows for the formation of organized molecular layers on various substrates, leading to applications ranging from corrosion inhibition to the fabrication of specialized electronic components.

The primary mechanism by which these amines modify surfaces is through adsorption and the formation of self-assembled monolayers (SAMs). nih.govresearchgate.net The amine group serves as an anchor, binding to the substrate, while the alkyl chains orient themselves away from the surface, creating a new interface with tailored properties. This approach has been successfully applied to modify the surfaces of materials like stainless steel and aluminum oxide. researchgate.netresearchgate.net

Furthermore, octylamine (B49996) has been utilized to modify cellulose (B213188) nanocrystals for the creation of self-healing composite coatings. By grafting octylamine onto the surface of cellulose nanocrystals, their hydrophilicity can be moderated, allowing them to act as effective stabilizers for Pickering emulsions. acs.org These emulsions, which are stabilized by solid particles at the oil-water interface, are a key component in the formulation of innovative self-healing coatings. acs.org

The role of amines as corrosion inhibitors is another critical area of application. nih.gov Fatty amines and their derivatives can adsorb onto metal surfaces, displacing water and forming a dense, protective film. arkema.com This hydrophobic layer acts as a barrier, preventing corrosive substances from reaching the metal surface. nih.gov Quantum chemical analyses suggest that secondary amines exhibit significant potential as corrosion inhibitors. nih.gov The effectiveness of these amine-based inhibitors is linked to the electron density around the nitrogen atom, which influences the strength of the interaction with the metal surface. nih.gov

Research into the impact of N-alkylation on the coating properties of molecules like dopamine (B1211576) has provided valuable insights that can be extrapolated to this compound. Studies have shown that N-monomethylation of dopamine can lead to an increased coating efficiency. acs.org This enhancement is attributed to the electronic effects of the methyl group, which can influence the reactivity and assembly of the molecules on a surface. acs.org This principle suggests that the N-methyl group in this compound could play a significant role in its performance in coating applications.

The following table summarizes key research findings on the application of this compound analogs in surface modification:

| Amine Compound | Substrate | Application | Observed Effect |

| Octylamine | Poly(ethylene-alt-maleic anhydride) (PEMA) | Gate insulator for thin-film transistors | Decreased surface energy from 45.0 to 39.6 mN m⁻¹, improving semiconductor crystal quality and transistor performance. rsc.org |

| Octylamine | Cellulose Nanocrystals | Stabilizer for Pickering emulsions in self-healing coatings | Modified the surface to be amphiphilic, enabling the stabilization of linseed oil-in-water emulsions. acs.org |

| Aliphatic Amines | Metal Surfaces | Corrosion Inhibition | Adsorption on the metal surface forms a protective hydrophobic film that delays corrosion processes. nih.gov |

| N-methyl-dopamine | Titanium/Titanium Dioxide | Surface Coating | Showed a significant increase in coating thickness and surface roughness compared to the non-methylated analog, indicating enhanced coating efficiency. acs.org |

V. Environmental and Toxicological Considerations in Research of N Methyloctan 1 Amine

Environmental Fate and Transport of Amine Compounds

The environmental fate and transport of a chemical describe its movement and transformation in the air, water, and soil. nih.govepa.gov For amine compounds like N-methyloctan-1-amine, these processes are influenced by properties such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediments. epa.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₂₁N | nih.gov |

| Molar Mass | 143.27 g/mol | nih.gov |

| Boiling Point | 68 °C (at 8 mmHg) | |

| Flash Point | 63 °C | |

| Vapor Pressure | 0.867 mmHg (at 25°C) | |

| pKa | 10.93 (Predicted) | |

| XLogP3 | 3.7 | nih.gov |

The persistence of long-chain alkylamines in the environment is largely determined by their susceptibility to microbial degradation. nih.gov Studies on bacteria isolated from activated sludge have shown the ability to utilize primary long-chain alkylamines as sources of carbon, nitrogen, and energy. nih.gov A Pseudomonas species, for instance, demonstrated a preference for degrading primary alkylamines with chain lengths from C8 to C14. nih.gov This suggests that octylamine (B49996), a related primary amine, is readily biodegradable. nih.gov The biodegradation pathway for these compounds is proposed to begin with the cleavage of the C-N bond, which forms an alkanal and ammonium (B1175870), followed by the oxidation of the alkanal to a fatty acid. nih.gov Given its structural similarity, this compound is also expected to be susceptible to biodegradation, which would limit its persistence in the environment. Long-side-chain alkyl compounds are generally found to be biodegradable. nih.gov

Volatile organic compounds (VOCs), including amines, are released into the atmosphere from various sources and undergo chemical transformations. sciengine.com The atmospheric chemistry of amines is primarily driven by reactions with oxidants such as hydroxyl radicals (˙OH), nitrate radicals (NO₃˙), and ozone (O₃). rsc.orgresearchgate.net The reaction with OH radicals is typically the dominant degradation pathway during the daytime. nilu.com These reactions can lead to the formation of a variety of products, including amides, nitrosamines, and aldehydes. sciengine.comieaghg.org Furthermore, the atmospheric transformation of amines can contribute significantly to the formation and growth of secondary organic aerosols (SOA), which have implications for air quality and climate. rsc.orgresearchgate.net As a volatile amine, this compound released into the atmosphere is expected to participate in these photo-oxidation reactions, contributing to the complex chemistry of the troposphere. nilu.com

Sorption, the process by which chemicals bind to soil and sediment particles, is a critical factor controlling their mobility and bioavailability in the environment. mdpi.comresearchgate.net The extent of sorption is influenced by the chemical's properties and the characteristics of the soil, particularly its organic matter content. rsc.orgmdpi.com For amine compounds, the basic nitrogen atom can be protonated in environmental pH ranges, leading to the formation of a cation. This cationic form can then interact with negatively charged soil components like clay minerals and organic matter through cation exchange.